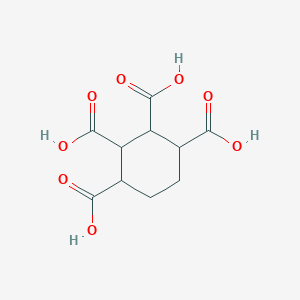![molecular formula C25H31N3O6 B14719159 N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine CAS No. 15373-69-0](/img/structure/B14719159.png)
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine is a synthetic peptide compound. It is composed of three amino acids: glycine, L-phenylalanine, and L-leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with L-phenylalanine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM), and diisopropylethylamine (DIPEA).
Major Products Formed
Hydrolysis: Glycine, L-phenylalanine, and L-leucine.
Deprotection: The free peptide without the benzyloxycarbonyl (Cbz) group.
Coupling Reactions: Longer peptide chains.
科学研究应用
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and as a substrate for protease assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based therapies.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine depends on its specific application. In peptide synthesis, it acts as a protected intermediate that can be selectively deprotected and coupled to form longer peptide chains. In biological assays, it may serve as a substrate for proteases, where the enzyme cleaves the peptide bond, releasing the constituent amino acids.
相似化合物的比较
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can be compared with other similar compounds such as:
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with an additional phenylalanine residue.
N-[(Benzyloxy)carbonyl]glycyl-L-leucine: Lacks the phenylalanine residue, making it a simpler peptide.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of phenylalanine and leucine, introducing a thiol group.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Cbz) protecting group, which provides stability and allows for selective deprotection during peptide synthesis.
属性
CAS 编号 |
15373-69-0 |
|---|---|
分子式 |
C25H31N3O6 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H31N3O6/c1-17(2)13-21(24(31)32)28-23(30)20(14-18-9-5-3-6-10-18)27-22(29)15-26-25(33)34-16-19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3,(H,26,33)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |
InChI 键 |
IKXFQXCLCSBZNK-SFTDATJTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


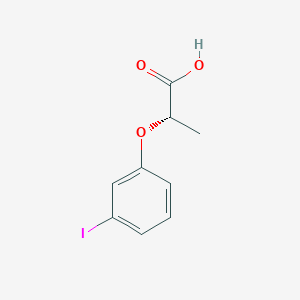
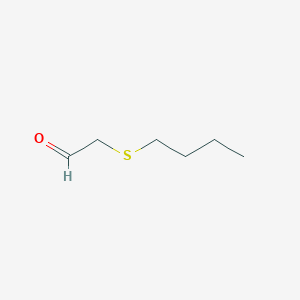
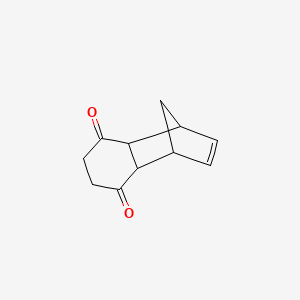
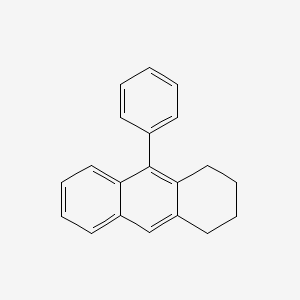
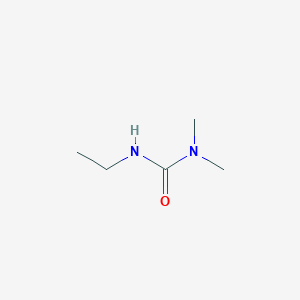
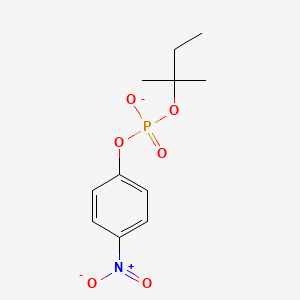
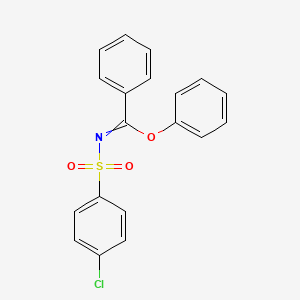
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
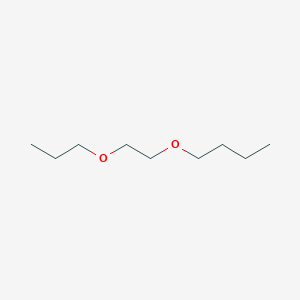
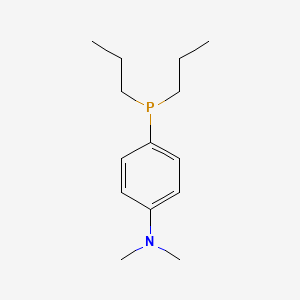
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
